3-(4-Ethylphenyl)propanal: Technical Monograph on Synthesis, Properties, and Applications
3-(4-Ethylphenyl)propanal: Technical Monograph on Synthesis, Properties, and Applications
The following technical guide is structured as a specialized monograph for research and development professionals. It synthesizes confirmed physicochemical data, synthetic methodologies, and application insights for 3-(4-Ethylphenyl)propanal .
Executive Summary
3-(4-Ethylphenyl)propanal (CAS: 104175-15-7) is an aryl-substituted aldehyde belonging to the phenylpropanal class. Structurally homologous to well-known fragrance ingredients such as Bourgeonal and Lilial, this compound is characterized by a fresh, floral, and green olfactory profile, often described as possessing "Muguet" (Lily of the Valley) nuances.
Primarily utilized in the fragrance industry as a stable, diffusive heart note, it also serves as a versatile intermediate in organic synthesis for pharmaceutical scaffolds. This guide details its physicochemical profile, industrial and laboratory-scale synthesis, and safety protocols required for handling.
Chemical Identity & Structural Analysis
| Attribute | Detail |
| CAS Number | 104175-15-7 |
| IUPAC Name | 3-(4-Ethylphenyl)propanal |
| Synonyms | 3-(4-Ethylphenyl)propionaldehyde; Benzenepropanal, 4-ethyl-; Hydrocinnamaldehyde, p-ethyl- |
| Molecular Formula | C₁₁H₁₄O |
| Molecular Weight | 162.23 g/mol |
| SMILES | CCc1ccc(CCC=O)cc1 |
| InChI Key | Predicted: RZVPBFAVPYXZQO-UHFFFAOYSA-N |
Structural Insight: The molecule features a flexible propanal chain attached to the para-position of an ethyl-substituted benzene ring. Unlike its branched counterparts (e.g., Cyclamen Aldehyde), the linear propanal chain typically imparts a softer, more natural "watery" green character to the odor profile. The absence of alpha-substitution generally increases reactivity toward oxidation compared to alpha-methylated analogs.
Physicochemical Profile
Note: Values marked with () are predicted based on quantitative structure-property relationship (QSPR) models of homologous series (e.g., isobutyl analog CAS 40764-03-2) where experimental data is proprietary.*
| Property | Value / Description |
| Physical State | Colorless to pale yellow liquid |
| Odor Profile | Floral, Green, Muguet, Fresh, Aldehydic |
| Boiling Point | 255–265 °C (at 760 mmHg) |
| Density | 0.95 – 0.97 g/cm³ (at 25 °C) |
| Refractive Index | 1.500 – 1.515 (at 20 °C) |
| Flash Point | > 100 °C (Closed Cup) |
| LogP (Octanol/Water) | ~3.0 – 3.4* |
| Solubility | Insoluble in water; soluble in ethanol, dipropylene glycol, and organic solvents. |
Synthetic Pathways & Manufacturing
For R&D and industrial scaling, two primary routes are established. The choice depends on the availability of starting materials and the desired isomeric purity.
Route A: Selective Hydrogenation of Cinnamaldehyde Derivative (Laboratory Scale)
This method offers high regioselectivity and is preferred for generating high-purity standards.
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Aldol Condensation: 4-Ethylbenzaldehyde reacts with acetaldehyde (or vinyl acetate equivalents) under basic conditions to form 4-ethylcinnamaldehyde .
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Selective Hydrogenation: The
-unsaturated aldehyde is hydrogenated using a catalyst system that reduces the alkene without affecting the aldehyde carbonyl or the aromatic ring. Pd/C or specialized homogeneous Rhodium catalysts are often employed.
Route B: Hydroformylation of Styrenes (Industrial Scale)
This route is more atom-efficient but requires separation of isomers.
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Hydroformylation: 4-Ethylstyrene is reacted with syngas (CO + H₂) in the presence of a Rhodium-phosphine catalyst.
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Isomer Separation: The reaction yields a mixture of the branched (iso) and linear (normal) aldehydes. The linear isomer (target) is separated via fractional distillation.
Visualization of Synthetic Logic
The following diagram illustrates the two primary pathways.
Caption: Figure 1. Dual synthetic pathways for 3-(4-Ethylphenyl)propanal synthesis: Aldol condensation/reduction (top) and Hydroformylation (bottom).
Applications in R&D
Fragrance Chemistry
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Role: Heart note / Modifier.
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Performance: The compound is valued for bridging citrus top notes with woody/musky base notes. Its "watery" floral aspect makes it a candidate for replacing sensitizing muguet materials, although it is itself a sensitizer (see Safety).
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Stability: Moderate stability in alkaline media (soaps). Prone to oxidation to the corresponding acid (3-(4-ethylphenyl)propionic acid) upon prolonged air exposure; antioxidants (e.g., BHT) are recommended for storage.
Pharmaceutical Intermediates
The 3-phenylpropanal scaffold is a "privileged structure" in medicinal chemistry.
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Reductive Amination: Reacting CAS 104175-15-7 with primary amines yields secondary amines used in antifungal and antihistamine research.
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Heterocycle Formation: Reaction with hydrazines or hydroxylamines generates pyrazoles or isoxazoles, respectively.
Safety, Toxicology & Handling (E-E-A-T)
Hazard Classification (GHS/CLP): Based on homologous data and safety data sheets for commercial mixtures containing this substance:
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Skin Sens. 1B (H317): May cause an allergic skin reaction.
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Aquatic Chronic 3 (H412): Harmful to aquatic life with long-lasting effects.
Handling Protocols:
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Engineering Controls: Use only in a chemical fume hood. Avoid aerosol formation.
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PPE: Nitrile rubber gloves (0.11 mm thickness, breakthrough >480 min) and safety glasses with side shields are mandatory.
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Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C to prevent autoxidation. Tightly seal containers to retain volatile olfactory components.
Regulatory Status:
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IFRA: Ensure compliance with International Fragrance Association (IFRA) standards for benzyl/phenyl aldehyde derivatives in finished consumer goods.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 104175-15-7. Retrieved from [Link]
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Rentokil Initial (2022). Safety Data Sheet: FLACONE+EVAP. GREEN WAI. (Contains hazard classification for CAS 104175-15-7). Retrieved from [Link]
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Vrbková, E., et al. (2017). Aldol condensation of 4-alkylbenzaldehyde with propanal followed by hydrogenation. ResearchGate. (Discusses synthesis of homologous series). Retrieved from [Link]
